Cas no 1499567-48-4 (4,4-difluoro-1-(1-methylcyclopropyl)butane-1,3-dione)

4,4-Difluoro-1-(1-methylcyclopropyl)butane-1,3-dione is a fluorinated diketone compound featuring a methylcyclopropyl substituent. Its unique structure, combining difluoro and cyclopropyl groups, enhances reactivity and stability, making it valuable in synthetic organic chemistry, particularly in fluorination reactions and as a building block for complex molecules. The difluoro moiety improves electrophilicity, while the cyclopropyl ring contributes to steric and electronic effects, enabling selective transformations. This compound is suitable for applications in pharmaceuticals, agrochemicals, and materials science, where precise functionalization is required. Its well-defined reactivity profile ensures consistent performance in synthetic pathways, offering researchers a reliable intermediate for advanced chemical synthesis.
4,4-difluoro-1-(1-methylcyclopropyl)butane-1,3-dione structure
1499567-48-4 structure
Product name:4,4-difluoro-1-(1-methylcyclopropyl)butane-1,3-dione
CAS No:1499567-48-4
MF:C8H10F2O2
Molecular Weight:176.160609722137
MDL:MFCD23870432
CID:4602513
PubChem ID:80302380

4,4-difluoro-1-(1-methylcyclopropyl)butane-1,3-dione 化学的及び物理的性質

名前と識別子

    • 4,4-difluoro-1-(1-methylcyclopropyl)butane-1,3-dione
    • 1,3-Butanedione, 4,4-difluoro-1-(1-methylcyclopropyl)-
    • MDL: MFCD23870432
    • インチ: 1S/C8H10F2O2/c1-8(2-3-8)6(12)4-5(11)7(9)10/h7H,2-4H2,1H3
    • InChIKey: YXIDGJQMZBDJPH-UHFFFAOYSA-N
    • SMILES: C(C1(C)CC1)(=O)CC(=O)C(F)F

4,4-difluoro-1-(1-methylcyclopropyl)butane-1,3-dione Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
AN HUI ZE SHENG Technology Co., Ltd.
CB000728193-1g
4,4-difluoro-1-(1-methylcyclopropyl)butane-1,3-dione
1499567-48-4 95+%
1g
¥8821.00 2023-09-15
Enamine
EN300-203377-1g
4,4-difluoro-1-(1-methylcyclopropyl)butane-1,3-dione
1499567-48-4 95%
1g
$1086.0 2023-09-16
1PlusChem
1P01B9IN-50mg
4,4-difluoro-1-(1-methylcyclopropyl)butane-1,3-dione
1499567-48-4 95%
50mg
$315.00 2025-03-19
1PlusChem
1P01B9IN-100mg
4,4-difluoro-1-(1-methylcyclopropyl)butane-1,3-dione
1499567-48-4 95%
100mg
$453.00 2025-03-19
1PlusChem
1P01B9IN-250mg
4,4-difluoro-1-(1-methylcyclopropyl)butane-1,3-dione
1499567-48-4 95%
250mg
$633.00 2025-03-19
Aaron
AR01B9QZ-50mg
4,4-difluoro-1-(1-methylcyclopropyl)butane-1,3-dione
1499567-48-4 95%
50mg
$372.00 2025-02-09
A2B Chem LLC
AW04367-10g
4,4-difluoro-1-(1-methylcyclopropyl)butane-1,3-dione
1499567-48-4 95%
10g
$4948.00 2024-04-20
Aaron
AR01B9QZ-10g
4,4-difluoro-1-(1-methylcyclopropyl)butane-1,3-dione
1499567-48-4 95%
10g
$6443.00 2023-12-16
Aaron
AR01B9QZ-100mg
4,4-difluoro-1-(1-methylcyclopropyl)butane-1,3-dione
1499567-48-4 95%
100mg
$542.00 2025-02-09
Aaron
AR01B9QZ-250mg
4,4-difluoro-1-(1-methylcyclopropyl)butane-1,3-dione
1499567-48-4 95%
250mg
$765.00 2025-02-09

4,4-difluoro-1-(1-methylcyclopropyl)butane-1,3-dione 関連文献

4,4-difluoro-1-(1-methylcyclopropyl)butane-1,3-dioneに関する追加情報

4,4-Difluoro-1-(1-Methylcyclopropyl)Butane-1,3-Dione: A Comprehensive Overview

The compound 4,4-difluoro-1-(1-methylcyclopropyl)butane-1,3-dione, identified by the CAS number 1499567-48-4, is a highly specialized organic compound with unique structural and chemical properties. This compound belongs to the class of diketones, featuring two ketone groups and a cyclopropane ring substituted with a methyl group. The presence of fluorine atoms at the 4-position of the butane chain introduces additional electronic effects, making this compound interesting for various applications in organic synthesis and materials science.

Recent studies have highlighted the importance of diketones in the synthesis of bioactive molecules and advanced materials. The butane-1,3-dione framework is particularly valuable due to its ability to undergo various condensation reactions, such as the aldol reaction, which is pivotal in forming complex carbon skeletons. The substitution pattern in 4,4-difluoro-1-(1-methylcyclopropyl)butane-1,3-dione further enhances its reactivity and selectivity in such reactions.

The fluorine atoms at the 4-position play a critical role in modulating the electronic properties of the molecule. Fluorine's electronegativity withdraws electron density from the adjacent carbonyl groups, increasing their electrophilicity. This makes the compound an excellent candidate for nucleophilic attacks in organic synthesis. Additionally, the cyclopropane ring introduces steric hindrance and unique geometric constraints, which can be exploited in designing molecules with specific spatial arrangements.

In terms of synthesis, 4,4-difluoro-1-(1-methylcyclopropyl)butane-1,3-dione can be prepared through a variety of methods. One common approach involves the oxidation of diols or alcohols to form ketones, followed by fluorination at specific positions. The substitution of a methyl group on the cyclopropane ring can be achieved through Friedel-Crafts alkylation or other similar reactions. The choice of synthetic pathway depends on the availability of starting materials and the desired level of purity.

The applications of this compound are diverse and span across multiple fields. In pharmaceutical chemistry, it serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic applications. Its ability to form stable enol ethers and other derivatives makes it valuable in drug design. In materials science, this compound can be used as a precursor for high-performance polymers and coatings due to its thermal stability and reactivity.

Recent research has focused on leveraging the unique properties of diketones like this compound for green chemistry applications. For instance, its use as a catalyst or co-catalyst in sustainable chemical processes has shown promising results. The fluorinated diketone framework also exhibits potential in energy storage materials, such as advanced battery electrolytes, due to its ability to stabilize reactive intermediates.

In conclusion, 4,4-difluoro-1-(1-methylcyclopropyl)butane-1,3-dione is a versatile compound with significant potential in organic synthesis and materials science. Its unique structural features and reactivity make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new applications and syntheses for this compound, its role in advancing chemical innovation is expected to grow further.

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